Strategic Utilization of 4-Methylisoxazole-3-carbaldehyde in Advanced Organic Synthesis and Drug Discovery
Strategic Utilization of 4-Methylisoxazole-3-carbaldehyde in Advanced Organic Synthesis and Drug Discovery
An In-Depth Technical Guide for Research Scientists and Medicinal Chemists
Executive Summary
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. Among its functionalized derivatives, 4-Methylisoxazole-3-carbaldehyde (CAS 1083223-97-5) represents a highly versatile, bifunctional building block 1. The presence of the formyl group at the 3-position provides a highly reactive electrophilic center for divergent synthesis, while the 4-methyl substituent introduces critical steric modulation that influences the dihedral angle of subsequent adducts, often enhancing target binding affinity in kinase inhibitors and antimicrobial agents 2.
This whitepaper details the physicochemical profiling, synthetic methodologies, and field-proven experimental protocols for leveraging 4-Methylisoxazole-3-carbaldehyde in complex drug discovery workflows.
Physicochemical Profiling and Structural Insights
Understanding the baseline properties of 4-Methylisoxazole-3-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The electron-withdrawing nature of the isoxazole ring makes the 3-carbaldehyde highly susceptible to nucleophilic attack, while the heteroaromatic core remains robust under standard cross-coupling and condensation conditions.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-Methylisoxazole-3-carbaldehyde |
| CAS Registry Number | 1083223-97-5 |
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.10 g/mol |
| SMILES String | O=Cc1c(C)con1 |
| Appearance | Colorless to light yellow liquid/solid |
| Estimated Boiling Point | ~211 °C at 760 mmHg (extrapolated) |
| Solubility Profile | Soluble in CH₂Cl₂, EtOH, THF, DMSO; Insoluble in H₂O |
| Reactivity Profile | Electrophilic aldehyde; stable aromatic core |
Data synthesized from verified chemical inventories and structural analogs [[1]]().
Synthetic Methodologies for Isoxazole-3-Carbaldehydes
The synthesis of heterocyclic aldehydes natively presents a chemoselectivity challenge: avoiding the over-reduction of ester precursors to alcohols, or the over-oxidation of alcohol precursors to carboxylic acids. Two primary pathways are utilized in modern process chemistry to access 4-Methylisoxazole-3-carbaldehyde with high fidelity.
Pathway 1: Controlled Hydride Reduction
The most direct laboratory-scale route involves the reduction of ethyl 4-methylisoxazole-3-carboxylate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures .
Pathway 2: Selective Oxidation
For scale-up, the oxidation of 4-methylisoxazole-3-methanol using a TEMPO/NaOCl catalytic system in continuous flow reactors provides a greener, highly scalable alternative that prevents over-oxidation to the carboxylic acid 3.
Figure 1: Divergent synthetic pathways for 4-Methylisoxazole-3-carbaldehyde.
Protocol 1: Self-Validating DIBAL-H Reduction
Objective: Synthesize 4-Methylisoxazole-3-carbaldehyde from its corresponding ester without over-reduction.
-
Preparation : Dissolve Ethyl 4-methylisoxazole-3-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.
-
Causality: DIBAL-H is highly reactive with moisture.
-
Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration prior to reagent addition.
-
-
Cryogenic Cooling : Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 15–20 minutes.
-
Causality: Slow addition maintains the internal temperature below -70 °C. This stabilizes the tetrahedral aluminum acetal intermediate, strictly preventing it from collapsing into an aldehyde prematurely, which would otherwise undergo a rapid second reduction to the alcohol 4.
-
-
Reaction Monitoring : Stir for 2 hours at -78 °C.
-
Validation Check: To monitor via TLC (EtOAc:Hexane 1:5), an aliquot must be quenched in saturated Rochelle's salt before spotting. The unquenched intermediate will not migrate accurately.
-
-
Quenching : Quench the reaction by adding saturated aqueous sodium potassium tartrate (Rochelle's salt) and remove the cooling bath.
-
Causality: Rochelle's salt chelates the aluminum salts, breaking the rigid emulsion and allowing clean phase separation into aqueous and organic layers.
-
-
Isolation : Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure aldehyde.
Applications in Drug Discovery: Antitubercular Agents
4-Methylisoxazole-3-carbaldehyde is extensively utilized in the synthesis of bioactive molecules, particularly in the development of novel antitubercular agents targeting enzymes like thymidylate kinase 5. By clubbing the isoxazole ring with a pyrimidine moiety, researchers achieve synergistic bioactivity, improved pharmacokinetic profiles, and reduced multidrug resistance.
Figure 2: Workflow for the synthesis of pyrimidine-clubbed isoxazole antitubercular agents.
Protocol 2: Synthesis of Pyrimidine-Clubbed Isoxazoles
Objective: Execute a two-step sequence (Aldol condensation followed by aza-Michael cyclization) to generate a bioactive heterocycle.
Step A: Chalcone Formation
-
Reaction Setup : Combine 4-Methylisoxazole-3-carbaldehyde (1.0 mmol) and a 4-substituted acetophenone (1.0 mmol) in 15 mL of absolute ethanol. Add 3 drops of concentrated HCl as an acid catalyst.
-
Causality: Acid catalysis protonates the formyl oxygen, drastically increasing its electrophilicity and facilitating attack by the enol tautomer of the acetophenone.
-
-
Reflux : Heat the mixture to reflux for 4–6 hours.
-
Validation Check: Successful dehydration to the chalcone is confirmed by the appearance of a distinct deep yellow/orange color. 1H NMR will show a new vinylic doublet with a coupling constant of J ~ 15–16 Hz, confirming the trans (E) geometry of the enone system 5.
-
Step B: Cyclocondensation 3. Base Activation : To the isolated chalcone (1.0 mmol) in 20 mL absolute ethanol, add guanidine hydrochloride (1.0 mmol). Dropwise, add alcoholic KOH (0.3 mL).
-
Causality: KOH neutralizes the guanidine hydrochloride, releasing the free guanidine base. This bis-nucleophile undergoes an initial aza-Michael addition into the β-position of the chalcone, followed by intramolecular cyclization onto the carbonyl carbon.
-
Maturation : Reflux for 8–10 hours. The intermediate dihydropyrimidine spontaneously oxidizes in air to the fully aromatized pyrimidine.
-
Validation Check: FT-IR analysis of the crystallized product will show the complete disappearance of the α,β-unsaturated carbonyl stretch (~1680 cm⁻¹) and the emergence of primary amine stretches (3341–3356 cm⁻¹) and pyrimidine C=N stretches (1622–1633 cm⁻¹) 5.
-
Conclusion
4-Methylisoxazole-3-carbaldehyde (CAS 1083223-97-5) bridges the gap between fundamental heterocyclic chemistry and advanced drug discovery. By mastering the chemoselective manipulation of its formyl group—whether through controlled DIBAL-H reduction or exploitation in complex cyclocondensations—medicinal chemists can access a vast chemical space of bioisosteres and multi-targeted therapeutic agents.
References
-
Title: Synthesis, Characterization, Anti-Mycobacterial Evaluation and In-Silico Molecular Docking of Novel Isoxazole Clubbed Pyrimidine Source: Semantic Scholar / Journal of Pharmaceutical Research International (JPRI) URL: [Link]
-
Title: Linear Tetraheterocycles Composed of Both Bidentate Diisoxazole and Bidentate Isoxazole-Furyl/Thienyl/Pyridyl Motifs Source: ElectronicsAndBooks / Journal of Organic Chemistry URL: [Link]
-
Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: PMC / Organic Process Research & Development URL: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
